3-(4-Formylphenyl)-2-hydroxypyridine
Description
3-(4-Formylphenyl)-2-hydroxypyridine (CAS 1261956-40-4) is a pyridine derivative featuring a hydroxyl group at position 2 and a 4-formylphenyl substituent at position 3. Its molecular formula is C₁₂H₉NO₂, with a molecular weight of 199.21 g/mol (calculated). The formyl group (-CHO) at the para position of the phenyl ring confers unique reactivity, enabling participation in Schiff base formation and coordination chemistry. This compound is synthesized via condensation reactions and characterized by spectroscopic methods (IR, ¹H NMR, mass spectrometry) .
Properties
IUPAC Name |
4-(2-oxo-1H-pyridin-3-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-3-5-10(6-4-9)11-2-1-7-13-12(11)15/h1-8H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMSIVGFBPHHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylphenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxypyridine and 4-formylbenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxypyridine and 4-formylbenzaldehyde in the presence of a suitable catalyst, such as piperidine or pyrrolidine, under reflux conditions. This reaction forms the desired product, 3-(4-Formylphenyl)-2-hydroxypyridine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Formylphenyl)-2-hydroxypyridine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol or further to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Major Products
Oxidation: 3-(4-Carboxyphenyl)-2-hydroxypyridine or 3-(4-Ketophenyl)-2-hydroxypyridine.
Reduction: 3-(4-Hydroxyphenyl)-2-hydroxypyridine or 3-(4-Methylphenyl)-2-hydroxypyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Formylphenyl)-2-hydroxypyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Formylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl and formyl groups play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 2-hydroxypyridine core but differ in substituents, influencing their physicochemical and biological properties:
Physicochemical Properties
- Melting Points: 3-(4-Formylphenyl)-2-hydroxypyridine: Not explicitly reported, but analogues with nitro or chloro substituents exhibit higher melting points (e.g., 259–287°C) due to stronger intermolecular interactions . Carboxy-fluoro derivative (CAS 1267011-08-4): Likely higher than 200°C, comparable to nitro-substituted compounds.
Solubility :
Thermal Stability :
Key Research Findings
- Substituent Impact: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points and bioactivity, while electron-donating groups (e.g., -OCH₃) enhance solubility .
- Tautomerism: The 2-hydroxypyridine/2-pyridinone equilibrium () influences reactivity; formyl groups may stabilize the lactam form, altering binding interactions .
- Thermal Stability : Formyl-substituted derivatives exhibit comparable stability to COFs (e.g., COF-1), which retain porosity up to 500°C .
Biological Activity
3-(4-Formylphenyl)-2-hydroxypyridine, a compound belonging to the class of pyridines, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The chemical structure of 3-(4-Formylphenyl)-2-hydroxypyridine features a hydroxypyridine core with a formylphenyl substituent. Its molecular formula is , and it has a CAS number of 1261995-12-3. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of 3-(4-Formylphenyl)-2-hydroxypyridine can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways crucial for cellular responses.
- Nucleophilicity : Studies have indicated that this compound exhibits nucleophilic behavior, which can facilitate reactions with electrophilic centers in biological molecules .
Biological Activities
Research has highlighted several biological activities associated with 3-(4-Formylphenyl)-2-hydroxypyridine:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens.
- Antioxidant Properties : The hydroxyl group in the structure is known to contribute to antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in vitro and in vivo.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces cytokine production |
Case Study: Antimicrobial Evaluation
A study conducted on various derivatives of 3-(4-Formylphenyl)-2-hydroxypyridine assessed their Minimum Inhibitory Concentration (MIC) against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values as low as 0.5 mg/mL, demonstrating significant antimicrobial potential .
Computational Analysis
Density Functional Theory (DFT) calculations have been employed to predict the nucleophilicity and reactivity of 3-(4-Formylphenyl)-2-hydroxypyridine. These studies suggest that its nucleophilic properties could be leveraged in drug design, especially for targeting bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
